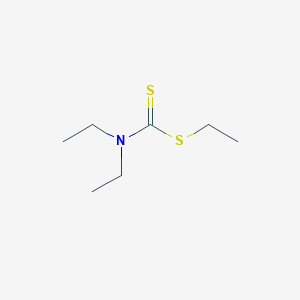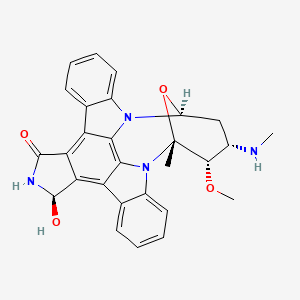
7-epi-Hydroxystaurosporine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
UCN-02 is isolated from a high staurosporine-producing Streptomyces culture as a minor co-metabolite . The synthetic route involves the fermentation of the Streptomyces strain, followed by purification and structural determination . Industrial production methods include the acidification of a solution containing UCN-02 to isomerize it to UCN-01, which is then recovered from the acidified solution .
Chemical Reactions Analysis
UCN-02 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide and aqueous alkali solutions . Major products formed from these reactions include UCN-01 and other staurosporine derivatives .
Scientific Research Applications
UCN-02 has a wide range of scientific research applications. In chemistry, it is used as a selective inhibitor of protein kinase C and protein kinase A . In biology and medicine, UCN-02 exhibits cytotoxic effects on the growth of HeLa S3 cells and has been studied for its potential in cancer therapy . It is also used in the study of cell cycle regulation and the development of new anticancer agents .
Mechanism of Action
UCN-02 exerts its effects by inhibiting protein kinase C and protein kinase A. It binds to these kinases with high affinity, leading to the inhibition of their activity . This inhibition results in the arrest of the cell cycle and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the retinoblastoma pathway and cyclin-dependent kinases .
Comparison with Similar Compounds
UCN-02 is similar to other staurosporine derivatives, such as UCN-01 and staurosporine itself . UCN-02 is less selective than UCN-01 but exhibits comparable activity . The uniqueness of UCN-02 lies in its stereoisomeric structure, which allows it to act by similar mechanisms as UCN-01 but with slightly reduced potency . Other similar compounds include oxostaurosporine and other indolocarbazole compounds .
Properties
Molecular Formula |
C28H26N4O4 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2R,3S,4S,6S,18R)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18-,25-,27+,28+/m0/s1 |
InChI Key |
PBCZSGKMGDDXIJ-YODCGEJZSA-N |
Isomeric SMILES |
C[C@]12[C@H]([C@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)NC)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



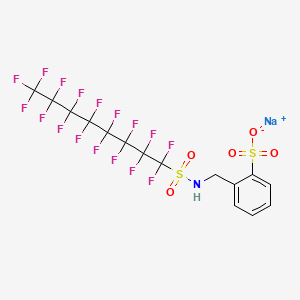
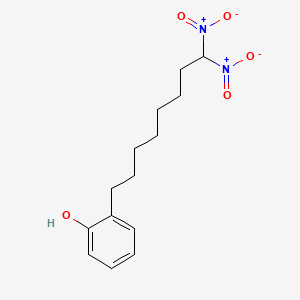
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13821719.png)
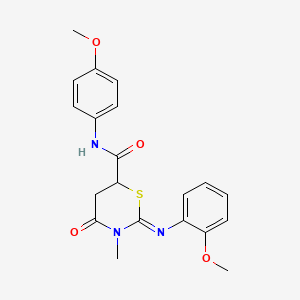
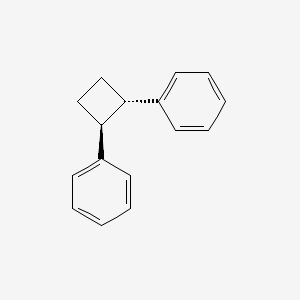
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B13821740.png)
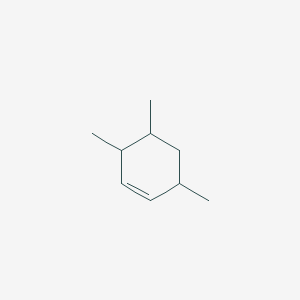
![(4Z)-4-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13821746.png)



![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B13821767.png)
